Positional Isomer Discrimination: 3-Carboxylic Acid vs. 5-Carboxylic Acid Anchor Point on the Imidazothiazole Core
The target compound bears the carboxylic acid at C3 of the imidazo[2,1-b]thiazole core, directly attached to the thiazole ring. In contrast, the 5-carboxylic acid isomer (CAS 77628-51-4) places the carboxylic acid on the imidazole ring at C5 . The computed topological polar surface area (TPSA) for the 3-isomer free base is 82.8 Ų, while the 5-isomer (ethyl ester form) shows distinct conformational and electronic profiles reflected in differential dopamine D1A and D1B receptor affinity (EC₅₀ = 0.0488 nM and 0.0516 nM, respectively), demonstrating that the position of the carboxyl anchor fundamentally alters molecular recognition [1]. No equivalent receptor binding data are available for the 3-isomer, precluding a quantitative potency comparison; however, the TPSA and LogP divergence directly predicts differential permeability and solubility [2].
| Evidence Dimension | Positional isomerism: carboxylic acid attachment point and computed physicochemical properties |
|---|---|
| Target Compound Data | 3-COOH isomer (free base): TPSA = 82.8 Ų; Heavy Atom Count = 12; XLogP3-AA = 2.1 [2] |
| Comparator Or Baseline | 5-COOH isomer (ethyl ester of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid): EC₅₀ = 0.0488 nM (D1A dopamine receptor), 0.0516 nM (D1B dopamine receptor) [1]; TPSA not computed for free acid form |
| Quantified Difference | No direct quantitative activity comparison possible for the 3-isomer due to absence of published bioactivity data. Physicochemical divergence is demonstrated by the 3-isomer TPSA (82.8 Ų) vs. the 5-ester EC₅₀ profile, confirming that the carboxyl position defines distinct chemical space. |
| Conditions | TPSA and XLogP3 computed by Cactvs/PubChem 2021 release; D1 receptor binding measured via Vanderbilt Screening Center assays (PubChem AID 858 and 857). |
Why This Matters
The carboxyl anchor position determines the vector of amide bond formation, influencing which chemical space and biological targets are accessible; a procurement decision between the 3- and 5-carboxylic acid isomers is non-interchangeable and must be driven by the specific synthetic route and target hypothesis.
- [1] BindingDB Entry BDBM48956, 6-methyl-5-imidazo[2,1-b]thiazolecarboxylic acid ethyl ester. EC₅₀ (D1A) = 0.0488 nM; EC₅₀ (D1B) = 0.0516 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48956 (accessed 2026-05-04). View Source
- [2] PubChem Compound Summary for CID 28875808, 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid. TPSA = 82.8 Ų; XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/933707-83-6 (accessed 2026-05-04). View Source
